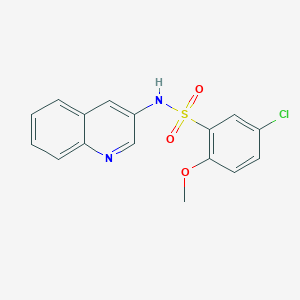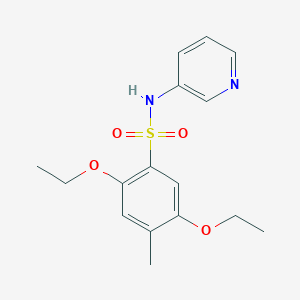
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester, also known as ethyl pyruvate (EP), is an ester derivative of pyruvic acid. EP has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anti-apoptotic properties.
作用機序
EP exerts its therapeutic effects through various mechanisms of action. It acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. EP also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, EP modulates the expression of genes involved in apoptosis and cell proliferation, leading to improved cell survival.
Biochemical and Physiological Effects
EP has been shown to have a number of biochemical and physiological effects. It reduces oxidative stress and inflammation, improves mitochondrial function, and protects against apoptosis. EP also has neuroprotective effects, reducing brain damage and improving cognitive function. In sepsis, EP has been shown to improve survival rates and reduce organ damage. In organ transplantation, EP has been shown to reduce ischemia-reperfusion injury and improve graft survival. In cancer, EP has been shown to inhibit tumor growth and metastasis.
実験室実験の利点と制限
EP has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. EP is also stable under a wide range of conditions, making it suitable for use in various assays. However, EP has some limitations, including its potential to interfere with certain assays and its limited solubility in aqueous solutions.
将来の方向性
EP has shown great promise as a potential therapeutic agent in various fields of medicine. Future research should focus on further elucidating the mechanisms of action of EP and exploring its potential therapeutic applications. EP may also be used as a tool for studying cellular metabolism and mitochondrial function. Additionally, the development of novel EP derivatives may lead to improved therapeutic efficacy and reduced toxicity.
合成法
EP can be synthesized by esterification of pyruvic acid with ethanol in the presence of a catalyst. The reaction is carried out at a temperature of 60-70°C for 4-6 hours. The resulting product is purified by distillation or recrystallization.
科学的研究の応用
EP has been studied for its potential therapeutic applications in various fields of medicine, including neuroprotection, sepsis, organ transplantation, and cancer. EP has been shown to reduce inflammation and oxidative stress, protect against apoptosis, and improve mitochondrial function.
特性
CAS番号 |
172820-60-9 |
|---|---|
分子式 |
C41H61N9O7S2 |
分子量 |
238.19 g/mol |
IUPAC名 |
ethanol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.C2H6O/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-3/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3H,2H2,1H3 |
InChIキー |
QJWQYOHBMUQHGZ-UHFFFAOYSA-N |
SMILES |
CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CCO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
同義語 |
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)


![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)


